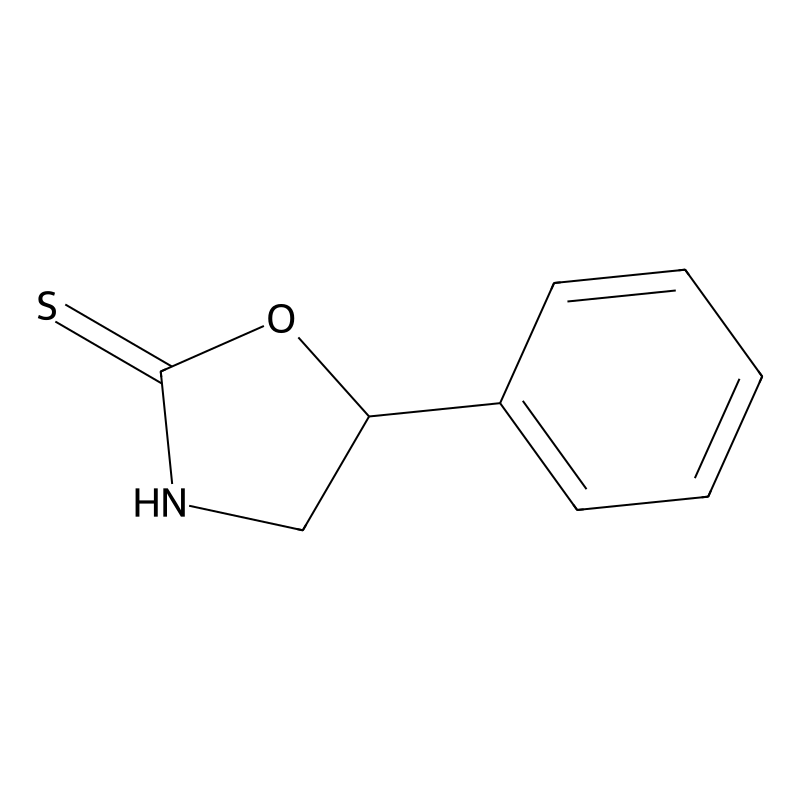

5-Phenyl-2-oxazolidinethione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Phenyl-2-oxazolidinethione is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and sulfur atoms. Its molecular formula is , and it features a phenyl group attached to the oxazolidinethione structure, contributing to its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and agricultural science, due to its diverse functional capabilities.

- Nucleophilic Substitution: The sulfur atom in the oxazolidinethione can act as a nucleophile, allowing for reactions with electrophiles. This property is utilized in synthesizing more complex molecules.

- Ring Opening Reactions: Under certain conditions, 5-phenyl-2-oxazolidinethione can undergo ring-opening reactions, which can lead to the formation of various derivatives suitable for further functionalization .

- Formation of Thiazolidinones: The compound can react with carbon disulfide to yield thiazolidinone derivatives, which are valuable in pharmaceutical applications .

5-Phenyl-2-oxazolidinethione exhibits notable biological activities:

- Antimicrobial Properties: Studies have indicated that derivatives of oxazolidinethiones possess antimicrobial effects, making them potential candidates for developing new antibiotics .

- Goitrogenic Activity: Certain oxazolidinethiones have been identified as goitrogens, substances that can interfere with thyroid function by inhibiting iodine uptake, which has implications in dietary studies involving Brassica vegetables .

- Immunomodulatory Effects: Research suggests that compounds related to 5-phenyl-2-oxazolidinethione may modulate immune responses, indicating their potential use in therapeutic applications against autoimmune diseases .

Several methods have been developed for synthesizing 5-phenyl-2-oxazolidinethione:

- Thiocarbamate Reaction: One common synthesis route involves the reaction of α-amino esters with carbon disulfide under mild conditions, leading to the formation of oxazolidinethiones .

- Chiral Auxiliary Method: Utilizing chiral β-amino alcohols and thiophosgene allows for the synthesis of enantiomerically pure oxazolidinethiones, which can be crucial for applications in asymmetric synthesis .

- Metal-Free Synthesis: Recent advancements have introduced metal-free one-pot synthesis methods that simplify the process and reduce environmental impact, employing readily available starting materials like aldehydes and α-amino esters .

The applications of 5-phenyl-2-oxazolidinethione are diverse:

- Pharmaceutical Development: Due to its biological activity, it is explored as a lead compound for developing new antimicrobial agents and other therapeutic drugs.

- Agricultural Chemistry: Its goitrogenic properties make it relevant in studies concerning dietary impacts of cruciferous vegetables on human health.

- Synthetic Chemistry: The compound serves as a versatile building block in organic synthesis, particularly in creating complex heterocyclic systems.

Studies on interaction mechanisms involving 5-phenyl-2-oxazolidinethione have revealed:

- Reactivity with Electrophiles: The nucleophilic nature of the sulfur atom allows it to interact effectively with various electrophiles, facilitating the formation of new compounds.

- Biological Interactions: Research indicates that this compound may interact with biological targets such as enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects .

Several compounds share structural similarities with 5-phenyl-2-oxazolidinethione, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 1,3-Oxazolidine | Heterocyclic | Exhibits different reactivity patterns |

| 1,3-Thiazolidine | Heterocyclic | Known for its antibacterial properties |

| 4-Methylthiazole | Thiazole derivative | Used in pharmaceuticals; distinct biological activity |

| 5-Methyl-2-thiazoline | Thiazoline derivative | Exhibits unique reactivity compared to oxazolidines |

Uniqueness of 5-Phenyl-2-Oxazolidinethione

The presence of both nitrogen and sulfur within its structure allows 5-phenyl-2-oxazolidinethione to participate in a variety of

5-Phenyl-2-oxazolidinethione is a sulfur-containing heterocyclic compound with the molecular formula C₉H₉NOS [1]. The compound possesses a molecular weight of 179.24 grams per mole, as determined through computational analysis by PubChem [1]. The exact mass of this compound is precisely 179.04048508 daltons, which corresponds to its monoisotopic mass value [1]. The compound is officially registered under the Chemical Abstracts Service number 3433-15-6 [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is 5-phenyl-1,3-oxazolidine-2-thione [1]. The Simplified Molecular Input Line Entry System representation is C1C(OC(=S)N1)C2=CC=CC=C2, which provides a linear notation for the molecular structure [1]. The compound is also known by several synonyms including Barbarin and 5-phenyloxazolidine-2-thione [1].

Table 1: Basic Molecular Properties of 5-Phenyl-2-oxazolidinethione

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight (g/mol) | 179.24 | [1] |

| Exact Mass (Da) | 179.04048508 | [1] |

| Monoisotopic Mass (Da) | 179.04048508 | [1] |

| Chemical Abstracts Service Number | 3433-15-6 | [1] |

| International Union of Pure and Applied Chemistry Name | 5-phenyl-1,3-oxazolidine-2-thione | [1] |

| Simplified Molecular Input Line Entry System | C1C(OC(=S)N1)C2=CC=CC=C2 | [1] |

Three-Dimensional Configuration and Stereochemistry

The molecular structure of 5-Phenyl-2-oxazolidinethione consists of a five-membered heterocyclic ring containing one nitrogen atom, one oxygen atom, and one sulfur atom . The phenyl group is attached to the carbon atom at position 5 of the oxazolidine ring system . This attachment significantly influences the three-dimensional configuration of the molecule and contributes to its overall stability through aromatic interactions .

The compound exhibits one undefined atom stereocenter according to computational analysis, indicating the presence of potential stereoisomeric forms [1]. The central 1,3-oxazolidine-2-thione ring adopts an approximately planar configuration, as demonstrated in related crystallographic studies of similar oxazolidinethione derivatives [4]. The phenyl substituent creates a specific spatial arrangement that affects the molecule's overall conformation and chemical reactivity patterns .

The three-dimensional structure is characterized by the presence of the thione functional group, which can exhibit tautomerism with the corresponding thiol form under certain conditions [5]. This tautomeric behavior contributes to the compound's unique chemical properties and potential for diverse chemical transformations [5]. The stereochemical features of this compound make it particularly valuable in asymmetric synthesis applications where precise three-dimensional control is essential [6].

Crystallographic Analysis

Crystallographic investigations of oxazolidinethione derivatives have revealed important structural details about the ring system geometry and intermolecular interactions [4]. Related compounds in this family display characteristic five-membered ring conformations with specific bond lengths and angles that are preserved across different substitution patterns [4].

The crystal structure of related phenyl-substituted oxazolidinethione compounds shows that the central oxazolidine ring maintains planarity with maximum deviations typically observed for the methylene carbon atoms [4]. In analogous structures, the phenyl ring orientation relative to the heterocyclic core creates specific dihedral angles that influence both the molecular packing and the overall stability of the crystal lattice [4].

Intermolecular interactions in oxazolidinethione crystal structures are dominated by hydrogen bonding patterns involving the nitrogen and sulfur atoms [4]. These interactions create supramolecular arrangements that contribute to the solid-state properties of the compounds [4]. The crystallographic data from related compounds indicates that C-H···O, C-H···S, and C-H···π interactions are particularly significant in determining the crystal packing arrangements [4].

Electronic Properties

The electronic structure of 5-Phenyl-2-oxazolidinethione is characterized by the presence of conjugated π-electron systems involving both the aromatic phenyl ring and the heterocyclic core [7]. Density functional theory studies on related oxazolidinethione compounds reveal important insights into the frontier molecular orbital properties [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's chemical reactivity and electronic behavior [7].

The presence of the sulfur atom in the thione functional group significantly influences the electronic distribution within the molecule [8]. Computational studies indicate that sulfur-containing heterocycles exhibit distinctive electronic properties due to the larger atomic size and different electronegativity of sulfur compared to oxygen [8]. This electronic environment affects both the ionization potential and electron affinity of the compound [8].

The aromatic phenyl substituent contributes to the overall electronic delocalization within the molecular framework [7]. The interaction between the phenyl π-system and the heterocyclic electrons creates a complex electronic structure that influences the compound's spectroscopic properties and chemical behavior [7]. Nuclear magnetic resonance spectroscopy studies of related compounds demonstrate characteristic chemical shifts that reflect the unique electronic environment created by the oxazolidinethione ring system [9].

Physicochemical Parameters

The physicochemical properties of 5-Phenyl-2-oxazolidinethione reflect its heterocyclic structure and aromatic substituent characteristics [1] [2]. The compound exhibits a density of 1.275 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state [2] [10]. The boiling point is reported as 272.009 degrees Celsius at 760 millimeters of mercury pressure, which is consistent with the molecular weight and intermolecular forces present in the compound [2] [10].

The flash point of 118.307 degrees Celsius indicates the temperature at which the compound forms a flammable vapor-air mixture [10]. The refractive index of 1.647 reflects the compound's optical properties and is related to its electronic polarizability [10]. The vapor pressure at 25 degrees Celsius is extremely low at 0.006 millimeters of mercury, indicating limited volatility at room temperature [10].

The logarithm of the partition coefficient value of 1.8 suggests moderate lipophilicity, indicating that the compound has both hydrophobic and hydrophilic characteristics [1]. The topological polar surface area of 53.4 square angstroms provides insight into the compound's potential for membrane permeation and intermolecular interactions [1]. The molecule contains one hydrogen bond donor and two hydrogen bond acceptors, which influences its solubility and interaction patterns [1].

Table 2: Physicochemical Parameters of 5-Phenyl-2-oxazolidinethione

| Property | Value | Reference |

|---|---|---|

| Density (g/cm³) | 1.275 | [2] [10] |

| Boiling Point (°C at 760 mmHg) | 272.009 | [2] [10] |

| Flash Point (°C) | 118.307 | [10] |

| Refractive Index | 1.647 | [10] |

| Vapor Pressure (mmHg at 25°C) | 0.006 | [10] |

| Logarithm of Partition Coefficient (XLogP3-AA) | 1.8 | [1] |

| Topological Polar Surface Area (Ų) | 53.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Structural Comparisons with Related Heterocycles

The structural characteristics of 5-Phenyl-2-oxazolidinethione can be understood through comparison with related heterocyclic compounds that share similar ring systems or functional groups [11] [6] [12]. The most directly related compound is (R)-5-phenyl-2-oxazolidinone, which differs only in the replacement of the thione sulfur with an oxygen atom to form a carbonyl group [13]. This substitution results in a molecular weight difference of approximately 16 mass units and significantly alters the electronic properties and chemical reactivity [13].

Another important comparison is with 5-Vinyl-1,3-oxazolidine-2-thione, which maintains the thione functional group but replaces the phenyl substituent with a vinyl group [14]. This structural modification results in a substantially lower molecular weight of 129.18 grams per mole and different physical properties, including a lower boiling point of 150.6 degrees Celsius [14]. The vinyl substitution also introduces different electronic effects and potential for polymerization reactions [14].

The positional isomer (R)-4-Phenyloxazolidine-2-thione provides insight into the importance of substituent position on the heterocyclic ring [15]. Despite having the same molecular formula and weight as 5-Phenyl-2-oxazolidinethione, the phenyl group attachment at position 4 instead of position 5 creates distinct stereochemical and conformational differences [15]. This positional variation affects the overall molecular geometry and potentially influences the compound's chemical behavior and biological activity [15].

The comparison with oxazolidinone-based compounds reveals the significant impact of the thione versus oxo functional group on molecular properties [16] [17]. Oxazolidinones are well-established in medicinal chemistry applications, particularly as antimicrobial agents, and their structural modification to include thione groups represents an important area for developing new chemical entities [16] [17]. The thione variants often exhibit different biological activities and improved pharmacological properties compared to their oxygen analogs [6] [12].

Table 3: Structural Comparisons with Related Heterocycles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Reference |

|---|---|---|---|---|

| 5-Phenyl-2-oxazolidinethione | C₉H₉NOS | 179.24 | Phenyl at position 5, thione functional group | [1] |

| (R)-5-phenyl-2-oxazolidinone | C₉H₉NO₂ | 163.17 | Phenyl at position 5, oxo functional group instead of thione | [13] |

| 5-Vinyl-1,3-oxazolidine-2-thione | C₅H₇NOS | 129.18 | Vinyl group at position 5 instead of phenyl | [14] |

| (R)-4-Phenyloxazolidine-2-thione | C₉H₉NOS | 179.24 | Phenyl at position 4 instead of position 5 | [15] |